molecular formula C18H18Na4O8P2 B1228457 Fosfestrol-Natrium CAS No. 4719-75-9

Fosfestrol-Natrium

Katalognummer: B1228457
CAS-Nummer: 4719-75-9
Molekulargewicht: 516.2 g/mol
InChI-Schlüssel: XGZAXRQNRRXUMY-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosfestrol Sodium is a useful research compound. Its molecular formula is C18H18Na4O8P2 and its molecular weight is 516.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fosfestrol Sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosfestrol Sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapie von Prostatakrebs

Fosfestrol-Natrium: , bekannt als Diethylstilbestroldiphosphat, wird hauptsächlich zur Behandlung von Prostatakrebs eingesetzt. Es fungiert als hochdosierte Östrogentherapie bei kastrationsresistentem Prostatakrebs, insbesondere nachdem andere Behandlungen wie Orchiektomie oder Gonadotropin-Releasing-Hormon-Modulatoren das Fortschreiten nicht verhindern konnten .

Östrogenrezeptoragonist

Als Östrogenrezeptor (ER)-Agonist spielt this compound eine wichtige Rolle bei der Therapie des Prostatakrebses. Es bindet an Östrogenrezeptoren und ahmt die Wirkung des Hormons Östrogen nach, was bei bestimmten Krebsbehandlungen vorteilhaft sein kann .

Verhinderung von Testosteron-Flare

This compound wurde zur Verhinderung des Testosteron-Flares zu Beginn der Gonadotropin-Releasing-Hormon-Agonist-Therapie bei Männern mit Prostatakrebs eingesetzt. Diese Anwendung ist entscheidend für die Behandlung der Symptome, die mit fortgeschrittenem Prostatakrebs verbunden sind .

Verbesserung der Bioverfügbarkeit

Es wurden Forschungsarbeiten zur Entwicklung von oralen selbstnanoemulgierenden Arzneimittelverabreichungssystemen (SNEDDS) für this compound durchgeführt, um die orale Löslichkeit und Bioverfügbarkeit zu verbessern. Dies könnte die Wirksamkeit des Medikaments gegen Prostatakrebs deutlich verbessern .

Antitumorpotenzial

Das optimierte feste this compound-beladene SNEDDS hat sich in vitro als signifikant hemmend für die Proliferation von Prostatazellen und induzierend für Apoptose erwiesen. Dies deutet auf ein Potenzial von this compound zur Steigerung der Antitumoraktivität hin .

Verbesserung der Pharmakokinetik

Studien zeigen, dass this compound, wenn es über SNEDDS verabreicht wird, die Permeabilität von Caco-2-Zellen und die Bioverfügbarkeit in vivo erhöhen kann. Diese Verbesserung der Pharmakokinetik könnte zu effektiveren Dosierungen und Behandlungsergebnissen führen .

Wirkmechanismus

Target of Action

Fosfestrol Sodium is an estrogen medication . It primarily targets the estrogen receptors , which are the biological targets of estrogens like estradiol . It is an agonist of these receptors .

Mode of Action

Fosfestrol Sodium acts as a prodrug of diethylstilbestrol . Its mechanism of action is due to its ability to slow down the growth and spread of prostate cancer in men by blocking the effects of testosterone, which can stimulate the growth of prostate cancer cells .

Biochemical Pathways

Fosfestrol Sodium affects the androgen signaling pathway . It alters the pituitary axis, adrenal secretion, and 5-alpha reductase activity . By blocking the effects of testosterone, it inhibits the growth of prostate cancer cells .

Pharmacokinetics

Fosfestrol Sodium is given by slow intravenous infusion once per day to once per week or by mouth once per day . It is administered at a dosage of 600 to 1200 mg/day by slow intravenous infusion over a period of 1 hour for a treatment duration of 5 to 10 days in men with prostate cancer . Following this, it is given at a dose of 300 mg/day for 10 to 20 days . Maintenance doses of Fosfestrol Sodium of 300 to 600 mg may be given four times per week .

Result of Action

The action of Fosfestrol Sodium results in a decrease in the growth and spread of prostate cancer cells . It can help to shrink tumors, relieve symptoms such as pain and difficulty urinating, and improve the overall quality of life for men with advanced prostate cancer .

Safety and Hazards

Fosfestrol Sodium can increase the risk of blood clots, which can lead to serious health problems such as stroke, heart attack, or pulmonary embolism (blood clot in the lung) .

Zukünftige Richtungen

Fosfestrol Sodium is a cheap and effective agent in the management of metastatic prostate cancer progressing after first-line complete androgen blockade . It warrants further studies in a clinical trial setting .

Biochemische Analyse

Biochemical Properties

Fosfestrol Sodium plays a significant role in biochemical reactions by acting as an agonist of the estrogen receptor. This interaction is crucial for its therapeutic effects. Upon administration, Fosfestrol Sodium is converted into diethylstilbestrol, which then binds to estrogen receptors. This binding leads to the modulation of various biochemical pathways, including the inhibition of gonadotropin release from the pituitary gland. Additionally, Fosfestrol Sodium interacts with proteins such as sex hormone-binding globulin, which influences its bioavailability and activity .

Cellular Effects

Fosfestrol Sodium exerts profound effects on various cell types and cellular processes. In prostate cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways. Specifically, Fosfestrol Sodium influences the expression of genes involved in cell cycle regulation and apoptosis. It also affects cellular metabolism by altering the synthesis of DNA, RNA, and proteins. These changes are mediated through its interaction with estrogen receptors, leading to downstream effects on gene expression and cellular function .

Molecular Mechanism

The molecular mechanism of Fosfestrol Sodium involves its conversion to diethylstilbestrol, which then binds to estrogen receptors. This binding triggers a cascade of molecular events, including the activation or inhibition of specific genes. Fosfestrol Sodium acts as an agonist of the estrogen receptor, leading to the suppression of testosterone levels in men. This suppression is achieved through the inhibition of gonadotropin-releasing hormone from the hypothalamus, which in turn reduces the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fosfestrol Sodium change over time. The compound is known for its stability and gradual degradation, which influences its long-term effects on cellular function. Studies have shown that Fosfestrol Sodium can maintain its activity for extended periods, leading to sustained suppression of testosterone levels and continuous inhibition of prostate cancer cell proliferation. Prolonged exposure to Fosfestrol Sodium may also result in the development of resistance in some cancer cells .

Dosage Effects in Animal Models

The effects of Fosfestrol Sodium vary with different dosages in animal models. At lower doses, the compound effectively inhibits prostate cancer cell growth without causing significant adverse effects. At higher doses, Fosfestrol Sodium can lead to toxic effects, including cardiovascular complications and thromboembolic events. These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .

Metabolic Pathways

Fosfestrol Sodium is involved in several metabolic pathways. Upon administration, it undergoes enzymatic conversion to diethylstilbestrol, which then exerts its effects on estrogen receptors. This conversion is facilitated by enzymes such as phosphatases. Additionally, Fosfestrol Sodium influences metabolic flux by altering the levels of various metabolites involved in estrogen signaling pathways. These changes in metabolic pathways contribute to its therapeutic efficacy and potential side effects .

Transport and Distribution

The transport and distribution of Fosfestrol Sodium within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is distributed throughout the body, with a particular affinity for prostate tissue. Fosfestrol Sodium is transported across cell membranes by estrogen transporters and binds to sex hormone-binding globulin, which regulates its bioavailability. This distribution pattern ensures that the compound reaches its target tissues and exerts its therapeutic effects .

Subcellular Localization

Fosfestrol Sodium exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with estrogen receptors. This localization is facilitated by targeting signals and post-translational modifications that direct Fosfestrol Sodium to specific cellular compartments. The subcellular localization of Fosfestrol Sodium ensures that it can effectively modulate gene expression and cellular processes .

Eigenschaften

IUPAC Name

tetrasodium;[4-[4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZAXRQNRRXUMY-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Na4O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963762
Record name Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4719-75-9
Record name Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosfestrol Sodium
Reactant of Route 2
Fosfestrol Sodium
Reactant of Route 3
Reactant of Route 3
Fosfestrol Sodium
Reactant of Route 4
Reactant of Route 4
Fosfestrol Sodium
Reactant of Route 5
Fosfestrol Sodium
Reactant of Route 6
Fosfestrol Sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.